![molecular formula C20H19N3OS B323841 3-[(E)-[(4-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1-(4-METHYLPHENYL)THIOUREA](/img/structure/B323841.png)
3-[(E)-[(4-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1-(4-METHYLPHENYL)THIOUREA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(E)-[(4-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1-(4-METHYLPHENYL)THIOUREA is a chemical compound known for its unique structure and properties It is derived from 4-methoxy-1-naphthaldehyde and N-(4-methylphenyl)thiosemicarbazone, combining the characteristics of both parent compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-[(4-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1-(4-METHYLPHENYL)THIOUREA typically involves the condensation reaction between 4-methoxy-1-naphthaldehyde and N-(4-methylphenyl)thiosemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-[(E)-[(4-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1-(4-METHYLPHENYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to its corresponding hydrazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiosemicarbazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thiosemicarbazones.
科学研究应用
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of 3-[(E)-[(4-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1-(4-METHYLPHENYL)THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiosemicarbazone moiety is known to chelate metal ions, which can disrupt metal-dependent biological processes. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and anticancer effects.
相似化合物的比较
Similar Compounds
4-methoxy-1-naphthaldehyde: A precursor in the synthesis of the target compound, known for its use as a fluorogenic substrate.
N-(4-methylphenyl)thiosemicarbazone: Another precursor, known for its potential biological activities.
Uniqueness
3-[(E)-[(4-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1-(4-METHYLPHENYL)THIOUREA stands out due to its combined structural features, which confer unique chemical reactivity and biological activity. The presence of both the naphthaldehyde and thiosemicarbazone moieties allows for diverse applications and interactions that are not observed in the individual precursor compounds.
属性
分子式 |
C20H19N3OS |
|---|---|
分子量 |
349.5 g/mol |
IUPAC 名称 |
1-[(E)-(4-methoxynaphthalen-1-yl)methylideneamino]-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C20H19N3OS/c1-14-7-10-16(11-8-14)22-20(25)23-21-13-15-9-12-19(24-2)18-6-4-3-5-17(15)18/h3-13H,1-2H3,(H2,22,23,25)/b21-13+ |
InChI 键 |
FHZQUXDLOUKPDJ-FYJGNVAPSA-N |
手性 SMILES |
CC1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(C3=CC=CC=C23)OC |
SMILES |
CC1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(C3=CC=CC=C23)OC |
规范 SMILES |
CC1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(C3=CC=CC=C23)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


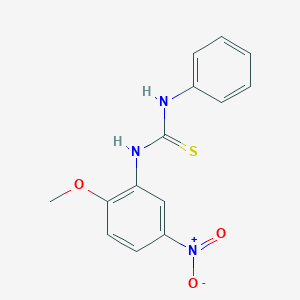
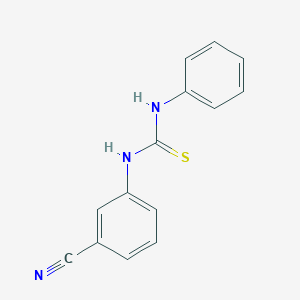
![3-[(Anilinocarbothioyl)amino]benzamide](/img/structure/B323762.png)
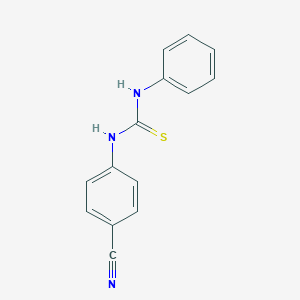
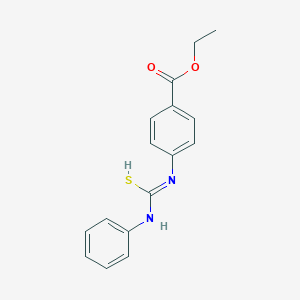
![Propyl 4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B323769.png)
![Propyl 4-({[(3-methylbenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B323770.png)
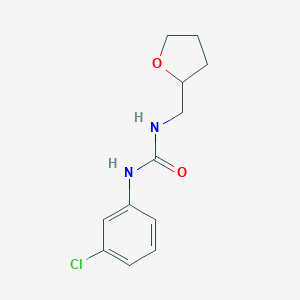
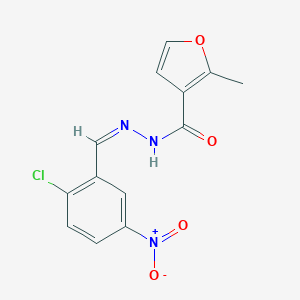
![methyl 2-[[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B323777.png)
![(4Z)-4-[(2,5-dimethoxyphenyl)hydrazinylidene]-5-oxo-3-phenylpyrazole-1-carbothioamide](/img/structure/B323779.png)
![2-hydroxy-4-[(2Z)-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B323781.png)
![(4Z)-4-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpyrazol-3-one](/img/structure/B323783.png)
![(4Z)-4-[(2,5-dimethoxyphenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-one](/img/structure/B323784.png)
